molecular formula C6H11NO B12276214 {2-Azabicyclo[3.1.0]hexan-1-yl}methanol

{2-Azabicyclo[3.1.0]hexan-1-yl}methanol

Cat. No.: B12276214
M. Wt: 113.16 g/mol
InChI Key: MLVYMDMICKIODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-Azabicyclo[3.1.0]hexan-1-yl}methanol is a nitrogen-containing heterocyclic compound. This compound is characterized by a bicyclic structure that includes a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions and makes it a potential candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-Azabicyclo[3.1.0]hexan-1-yl}methanol can be achieved through several methods. One common approach involves the photochemical decomposition of CHF2-substituted pyrazolines. This method is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields . Another method involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides, which provides access to conformationally restricted aza [3.1.0]bicycles .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: {2-Azabicyclo[3.1.0]hexan-1-yl}methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the hydroxyl group in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

{2-Azabicyclo[3.1.0]hexan-1-yl}methanol has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a potential candidate for drug development, particularly as an orexin receptor antagonist . Additionally, its ability to participate in various chemical reactions makes it useful in the development of new synthetic methodologies and the study of reaction mechanisms.

Mechanism of Action

The mechanism of action of {2-Azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. As an orexin receptor antagonist, it binds to orexin receptors in the brain, blocking the action of orexin neuropeptides. This interaction can modulate various physiological processes, including sleep-wake regulation and appetite control .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to {2-Azabicyclo[3.1.0]hexan-1-yl}methanol include other azabicyclic compounds such as 3-azabicyclo[3.1.0]hexane derivatives and 2-azabicyclo[3.2.1]octane .

Uniqueness: What sets this compound apart from similar compounds is its specific bicyclic structure with a hydroxyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable scaffold for the development of new pharmaceuticals and synthetic methodologies.

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexan-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-4-6-3-5(6)1-2-7-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVYMDMICKIODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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